molecular formula C33H33NO6 B11142760 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

Cat. No.: B11142760
M. Wt: 539.6 g/mol
InChI Key: LPOGWNVBPXXIBC-UHFFFAOYSA-N
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Description

3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl with 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .

Scientific Research Applications

3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other chromen derivatives such as:

Properties

Molecular Formula

C33H33NO6

Molecular Weight

539.6 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C33H33NO6/c1-22-28-17-16-27(19-30(28)40-32(36)29(22)18-23-8-4-2-5-9-23)39-31(35)26-14-12-24(13-15-26)20-34-33(37)38-21-25-10-6-3-7-11-25/h2-11,16-17,19,24,26H,12-15,18,20-21H2,1H3,(H,34,37)

InChI Key

LPOGWNVBPXXIBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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